molecular formula C9H4BrClFN B1372084 4-Bromo-3-chloro-6-fluoroquinoline CAS No. 724787-81-9

4-Bromo-3-chloro-6-fluoroquinoline

Cat. No.: B1372084
CAS No.: 724787-81-9
M. Wt: 260.49 g/mol
InChI Key: SQXCYHQHKQKMGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 6-fluoroquinoline under controlled conditions . The reaction usually requires a solvent such as methanol or dimethylformamide and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-6-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can lead to quinoline derivatives with altered functional groups .

Scientific Research Applications

Chemistry: 4-Bromo-3-chloro-6-fluoroquinoline is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its structure allows for modifications that can enhance its biological activity against various pathogens .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-6-fluoroquinoline, particularly in its antimicrobial applications, involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 4-Bromo-3-chloro-6-fluoroquinoline exhibits unique reactivity due to the specific positioning of its halogen atoms. This positioning influences its electronic properties and, consequently, its reactivity in chemical reactions. Additionally, the presence of multiple halogens enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-9-6-3-5(12)1-2-8(6)13-4-7(9)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXCYHQHKQKMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672651
Record name 4-Bromo-3-chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724787-81-9
Record name 4-Bromo-3-chloro-6-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724787-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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